A Comprehensive Technical Guide to Diethyl Malonimidate Dihydrochloride
A Comprehensive Technical Guide to Diethyl Malonimidate Dihydrochloride
Introduction: Defining the Reagent
Diethyl malonimidate dihydrochloride (CAS No. 10344-69-1) is a bifunctional imidoester reagent of significant interest in chemical synthesis.[1] It is crucial to clarify a common point of nomenclature: while the user topic specified "malonmonoimidate," the chemical literature and commercial suppliers consistently refer to this compound as Diethyl malonimidate dihydrochloride .[2] This name reflects its structure, which is derived from malononitrile and contains two imidoester functionalities, supplied as a stable dihydrochloride salt.[3]
As a homo-bifunctional crosslinking agent, its primary utility lies in the reaction of its imidoester groups with primary amines.[4] This reaction forms a positively charged amidine bond, which can be advantageous for preserving the native charge properties of biomolecules like proteins.[4] This guide provides an in-depth exploration of its physical characteristics, reactivity, and practical handling protocols for researchers and drug development professionals.
Part 1: Core Physicochemical and Structural Properties
The utility of any chemical reagent begins with a firm understanding of its fundamental properties. Diethyl malonimidate dihydrochloride is a solid material at room temperature, a characteristic that simplifies handling and weighing compared to volatile liquid reagents.[2]
Structural and Molecular Data
The molecule consists of a central methylene bridge flanked by two ethyl imidoester groups, presented as a dihydrochloride salt. This salt form enhances the compound's stability for storage and handling.
Caption: Structure of Diethyl Malonimidate Dihydrochloride.
Tabulated Physical Characteristics
For ease of reference, the key quantitative physical properties of Diethyl malonimidate dihydrochloride are summarized below.
| Property | Value | Source(s) |
| CAS Number | 10344-69-1 | [1][2][3] |
| Molecular Formula | C₇H₁₆Cl₂N₂O₂ | [2][3] |
| Linear Formula | C₂H₅OC(=NH)CH₂C(=NH)OC₂H₅·2HCl | [5] |
| Molecular Weight | 231.12 g/mol | [1][2][3] |
| Appearance | Solid | [2] |
| Melting Point | 122 °C (decomposes) | [5] |
| Purity | Typically ≥95% | [2] |
Part 2: Reactivity, Stability, and Synthesis
Core Reactivity: The Imidoester-Amine Reaction
The functionality of Diethyl malonimidate dihydrochloride is dictated by its two imidoester groups. These groups are electrophilic and react readily with primary amines (e.g., the epsilon-amino group of lysine residues in proteins) to form stable amidine linkages.[4]
Causality of Experimental Conditions: The kinetics of this reaction are highly pH-dependent. The reaction proceeds most efficiently at an alkaline pH, typically between 8 and 10.[4] As the pH increases towards 10, the half-life of the imidoester and its reactivity with amines both increase, leading to more efficient conjugation.[4] Below this optimal range, side reactions can occur, although amidine formation remains the favored pathway.[4] It is critical to note that the resulting amidine bond is protonated and positively charged at physiological pH, which advantageously preserves the charge characteristics of the original primary amine it replaces.[4]
Caption: Reaction workflow of an imidoester with a primary amine.
Chemical Stability and Handling
As a hydrochloride salt, the compound exhibits good solid-state stability. However, in aqueous solutions, imidoesters are susceptible to hydrolysis. The rate of hydrolysis increases with pH.[4] This presents a kinetic competition in any experimental setup: the reaction with the target amine versus hydrolysis by water. Therefore, solutions should ideally be prepared fresh before use, and reactions should not be run for excessively long periods.
The compound should be stored in a dry, cool, and well-ventilated place, with the container tightly closed to prevent moisture absorption and degradation.[6] It is incompatible with strong acids, bases, and oxidizing agents.[6]
Overview of Synthesis
Diethyl malonimidate dihydrochloride is synthesized via the Pinner reaction. A common laboratory-scale synthesis involves reacting malononitrile with ethanol in the presence of hydrogen chloride gas, typically in a solvent like 1,4-dioxane.[3]
Caption: Simplified synthesis pathway for the target compound.[3]
Part 3: Experimental Protocols and Methodologies
The following protocols are designed as self-validating systems, providing a framework for the logical and effective use of Diethyl malonimidate dihydrochloride in a research setting.
Protocol 1: Preparation of a Working Solution
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Objective: To prepare a fresh, active solution of the reagent for immediate use in a crosslinking reaction.
-
Rationale: Imidoesters hydrolyze in aqueous buffers, especially at the alkaline pH required for efficient amine coupling. Preparing the solution immediately before use maximizes the concentration of the active reagent.
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Methodology:
-
Pre-Reaction Setup: Bring all components (reagent, buffer) to the desired reaction temperature (e.g., room temperature or 4°C). Ensure the reaction buffer is prepared at the target pH (e.g., pH 8.5).
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Weighing: On a calibrated analytical balance, accurately weigh the required amount of Diethyl malonimidate dihydrochloride in a microcentrifuge tube. Work quickly to minimize exposure to atmospheric moisture.
-
Solubilization: Add the appropriate volume of cold reaction buffer to the solid reagent. Vortex immediately and vigorously until the solid is completely dissolved. Visually inspect the solution against a dark background to confirm the absence of undissolved particulates.
-
Immediate Use: Use the freshly prepared solution without delay. Do not store aqueous solutions of this reagent for later use.
-
Protocol 2: Conceptual Workflow for Protein-Protein Crosslinking
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Objective: To covalently link interacting proteins using the homo-bifunctional nature of Diethyl malonimidate dihydrochloride.
-
Rationale: This workflow leverages the ability of the reagent's two imidoester groups to react with primary amines on two separate protein molecules that are in close proximity, thus "trapping" the interaction. The choice of a large molar excess of crosslinker favors intramolecular crosslinking, which can be useful for studying protein subunit structures.[4]
-
Methodology:
-
Protein Preparation: Prepare the protein sample(s) in an amine-free buffer (e.g., HEPES or phosphate) at the desired concentration (typically <1 mg/mL to favor intramolecular crosslinking).[4] Adjust the pH of the protein solution to the optimal range for the imidoester reaction (pH 8.0-10.0).
-
Reagent Addition: Prepare a 10-20 mM stock solution of Diethyl malonimidate dihydrochloride immediately before use, as described in Protocol 1.
-
Crosslinking Reaction: Add the crosslinker solution to the protein sample to achieve the desired final concentration (a 100- to 1000-fold molar excess is often used for structural studies).[4] Incubate the reaction mixture for a defined period (e.g., 30-60 minutes) at a controlled temperature (e.g., room temperature).
-
Quenching: Stop the reaction by adding a quenching buffer containing a high concentration of a primary amine, such as Tris or glycine. This will consume any unreacted imidoester groups.
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Analysis: Analyze the reaction products using techniques such as SDS-PAGE to observe the formation of higher molecular weight species, indicating successful crosslinking. Further analysis can be performed using mass spectrometry to identify the cross-linked sites.
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References
- DIETHYL MALONIMIDATE DIHYDROCHLORIDE - CymitQuimica. [URL: https://www.cymitquimica.
- Diethyl malonimidate dihydrochloride | CAS 10344-69-1 | SCBT - Santa Cruz Biotechnology. [URL: https://www.scbt.
- Diethyl malonimidate 10344-69-1 - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/d94400]
- DIETHYL MALONIMIDATE DIHYDROCHLORIDE synthesis - ChemicalBook. [URL: https://www.chemicalbook.com/synthesis/10344-69-1.htm]
- Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - NG. [URL: https://www.thermofisher.com/ng/en/home/life-science/protein-biology/protein-biology-learning-center/protein-biology-resource-library/pierce-protein-methods/amine-reactive-crosslinker-chemistry.html]
- SAFETY DATA SHEET - Thermo Fisher Scientific. [URL: https://www.thermofisher.com/msdsproxy?
- SAFETY DATA SHEET - Fisher Scientific. [URL: https://www.fishersci.com/msds?productName=AC116630010&productDescription=DIETHYL+MALONATE+99%25+1LT&vendorId=VN00032119&country=US&language=en]
- Diethyl malonimidate 10344-69-1 - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/product/aldrich/d94400]
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- 4. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
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